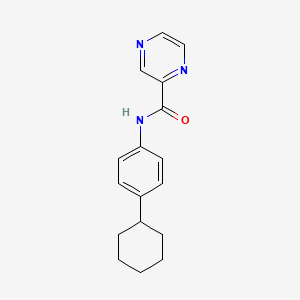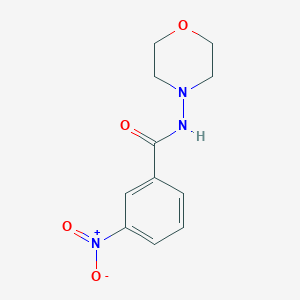
3-(methylthio)-N-(4-nitrobenzyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylthio)-N-(4-nitrobenzyl)aniline is a chemical compound that belongs to the group of anilines. It is a yellow crystalline powder with a molecular formula of C14H14N2O2S. This compound has gained significant attention in scientific research due to its various applications in the field of chemistry and biology.
作用機序
The mechanism of action of 3-(methylthio)-N-(4-nitrobenzyl)aniline is not fully understood. However, studies have shown that the compound interacts with metal ions through coordination bonds. The nitro group in the compound acts as an electron-withdrawing group, which enhances the fluorescence intensity upon binding to metal ions. The methylthio group also plays a role in the binding of the compound to metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylthio)-N-(4-nitrobenzyl)aniline have not been extensively studied. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity towards cells. The compound has also been shown to be stable under physiological conditions, making it a suitable candidate for biological applications.
実験室実験の利点と制限
One of the main advantages of 3-(methylthio)-N-(4-nitrobenzyl)aniline is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. Additionally, the compound is easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in aqueous environments.
将来の方向性
There are several future directions for the research on 3-(methylthio)-N-(4-nitrobenzyl)aniline. One area of research could be the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, the compound could be used as a building block for the synthesis of new organic molecules with potential applications in the fields of medicine and materials science. Further studies could also be conducted to investigate the biochemical and physiological effects of this compound in more detail.
In conclusion, 3-(methylthio)-N-(4-nitrobenzyl)aniline is a valuable compound with various applications in scientific research. Its high selectivity and sensitivity towards metal ions make it a valuable tool for metal ion detection in biological and environmental samples. Further research on this compound could lead to the development of new fluorescent probes and organic molecules with potential applications in the fields of medicine and materials science.
合成法
The synthesis of 3-(methylthio)-N-(4-nitrobenzyl)aniline involves the reaction of 4-nitrobenzyl chloride with 3-(methylthio)aniline in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and produces the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-(methylthio)-N-(4-nitrobenzyl)aniline has several applications in scientific research. It is used as a fluorescent probe for the detection of metal ions such as copper and iron. The compound exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for metal ion detection in biological and environmental samples. Additionally, this compound is used as a building block for the synthesis of various organic molecules, including dyes and pharmaceuticals.
特性
IUPAC Name |
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19-14-4-2-3-12(9-14)15-10-11-5-7-13(8-6-11)16(17)18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSCMKJFCKOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462912 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)